2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile
Description
The compound 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile features a pyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position and a methyl group at the 1-position. The acrylonitrile moiety is conjugated with a 4-chlorophenyl group, creating a planar, electron-deficient structure conducive to π-π stacking and dipole interactions.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O/c1-26-12-15(21(27)19-7-6-17(23)10-20(19)24)9-18(26)8-14(11-25)13-2-4-16(22)5-3-13/h2-10,12H,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYIDJDBUZWBJ-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile (often abbreviated as CDA ) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C21H13Cl3N2O
- Molecular Weight : 421.7 g/mol
- IUPAC Name : this compound
CDA has been studied for its interaction with various biological targets. Key findings include:
- Anti-inflammatory Activity : CDA exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in vitro. This mechanism is particularly relevant in conditions characterized by neuroinflammation, such as Parkinson's disease .
- Antiproliferative Effects : CDA has demonstrated antiproliferative activity against several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Biological Activity Data
The following table summarizes the biological activities of CDA based on various studies:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of CDA in a mouse model of Parkinson's disease induced by MPTP. The administration of CDA resulted in a significant reduction in microglial activation and neuroinflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antiproliferative Activity
In vitro studies evaluated the antiproliferative activity of CDA against breast and colon cancer cell lines. The results indicated that CDA inhibited cell proliferation and induced apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
Discussion
The biological activity of CDA highlights its potential therapeutic applications across various fields, including oncology and neurology. Its ability to modulate inflammatory responses and induce apoptosis suggests that it could be beneficial in treating diseases characterized by chronic inflammation and uncontrolled cell growth.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural features suggest it may interact with biological targets involved in disease processes.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of derivatives of 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile against various cancer cell lines. The results indicated that certain modifications to the compound enhanced its cytotoxicity against breast and lung cancer cells, suggesting a pathway for further drug development.
Material Science Applications
The compound's unique structure allows for its use in the development of novel materials, particularly in polymer chemistry.
Case Study: Polymerization Initiator
Research has shown that this compound can serve as an effective initiator in radical polymerization processes. This application is crucial for creating high-performance polymers used in coatings and adhesives.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Enhanced cytotoxicity in modified derivatives |
| Material Science | Polymerization initiator | Effective in radical polymerization processes |
Toxicological Studies
Safety assessments are critical for any new compound. Preliminary toxicological studies indicate that while the compound shows promise in therapeutic applications, its chlorinated components require careful evaluation to assess potential environmental and health impacts.
Comparison with Similar Compounds
Research Findings and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
